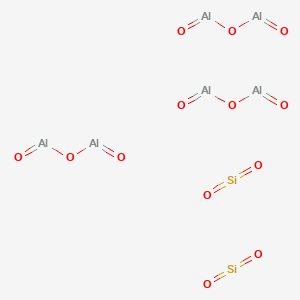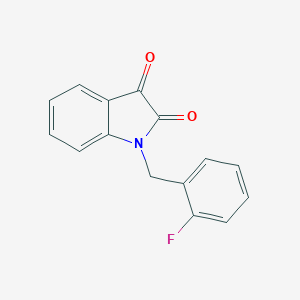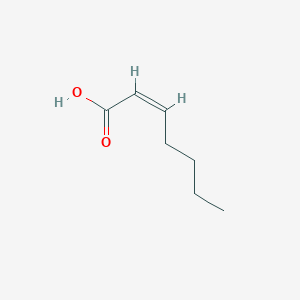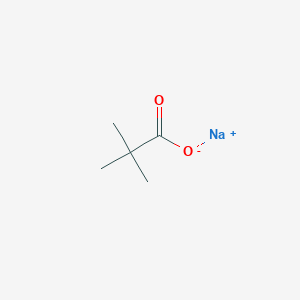
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It is also known as DHEA acetate or dehydroepiandrosterone acetate. This hormone is synthesized from cholesterol in the adrenal glands, gonads, and brain. It plays a crucial role in the regulation of various physiological processes, including metabolism, immune function, and stress response.
Wirkmechanismus
The mechanism of action of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is complex and not fully understood. It is believed to act through multiple pathways, including the regulation of gene expression, modulation of neurotransmitter activity, and interaction with various receptors in the body. It has been shown to have both androgenic and estrogenic effects, depending on the target tissue.
Biochemische Und Physiologische Effekte
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve immune function, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate in lab experiments is its versatility. It has a wide range of physiological effects and can be used to study various aspects of human health and disease. However, there are also limitations to its use, including the potential for side effects and the need for specialized equipment and expertise to synthesize and administer the hormone.
Zukünftige Richtungen
There are many potential future directions for research on 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate. One area of interest is its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. Another area of interest is its role in aging and the mechanisms underlying the aging process. Additionally, further research is needed to fully understand the complex mechanisms of action of this hormone and its potential interactions with other hormones and receptors in the body.
Conclusion
In conclusion, 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It has a range of physiological effects and potential therapeutic applications in various diseases. While there are limitations to its use, the versatility of this hormone makes it an important tool for studying various aspects of human health and disease. Further research is needed to fully understand its mechanisms of action and potential interactions with other hormones and receptors in the body.
Synthesemethoden
The synthesis of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate involves the conversion of cholesterol to pregnenolone, which is then converted to DHEA. DHEA is then acetylated to produce DHEA acetate. This process is typically carried out using chemical reactions and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has been widely used in scientific research due to its diverse physiological effects. It has been studied for its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. It has also been used to study the effects of aging on the body and to investigate the mechanisms underlying stress response.
Eigenschaften
CAS-Nummer |
1239-32-3 |
|---|---|
Produktname |
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
XLGKSQWVVXEKCO-MGURBANRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Synonyme |
3β-(Acetyloxy)-5α-androst-14-en-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



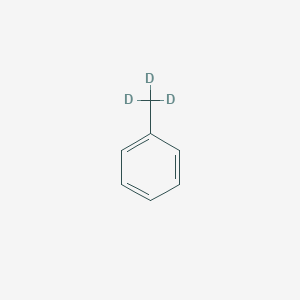
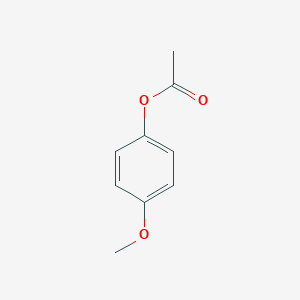
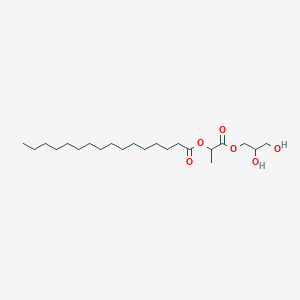
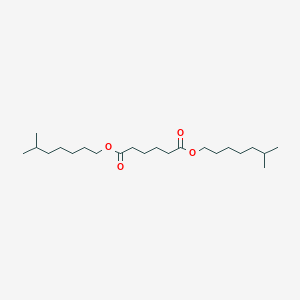
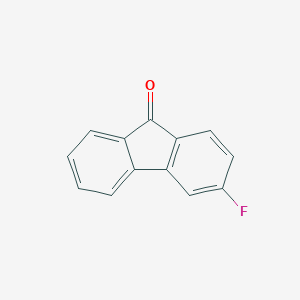
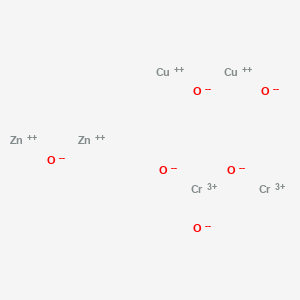
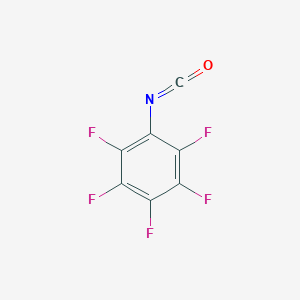
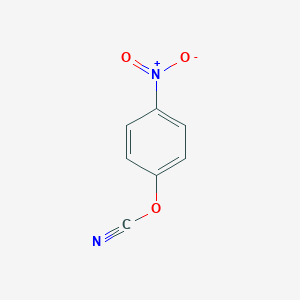
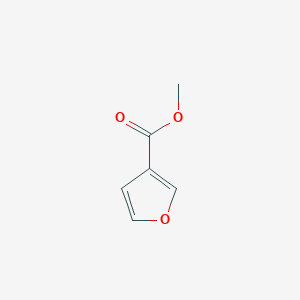
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
